Endotoxin inhibitor

Vue d'ensemble

Description

Endotoxin inhibitors are compounds designed to neutralize or inhibit the effects of endotoxins, which are toxic components of the outer membrane of Gram-negative bacteriaEndotoxin inhibitors play a crucial role in mitigating these harmful effects by targeting and neutralizing endotoxins, thereby preventing the activation of inflammatory pathways .

Mécanisme D'action

Target of Action

Endotoxin inhibitors primarily target the lipopolysaccharides (LPS) , also known as endotoxins, which are potent toxins found in the outer membrane of Gram-negative bacteria . The most potent cell wall-derived inflammatory toxins of Gram-negative bacteria are lipopolysaccharides (endotoxins) . The inner part of the LPS, the lipid A, is responsible for one of the strongest inflammatory activities known . Another key target of endotoxin inhibitors is myeloid differentiation 2 (MD-2) , a protein that recognizes endotoxins and is required for Toll-like receptor 4 (TLR4) activity .

Mode of Action

Endotoxin inhibitors work by neutralizing endotoxins and mitigating their harmful effects. One common approach is the direct binding of inhibitors to the lipid A component of LPS, which is responsible for its toxic effects . By binding to lipid A, these inhibitors can prevent endotoxins from interacting with immune cells, thereby reducing the inflammatory response . Another approach involves the inhibition of the Toll-like receptor 4 (TLR4) complex . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .

Biochemical Pathways

Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .

Pharmacokinetics

It is known that these compounds must be able to reach the site of endotoxin activity in sufficient concentrations to exert their inhibitory effects . This involves absorption, distribution, metabolism, and excretion (ADME) processes that determine the bioavailability of the inhibitor .

Result of Action

The primary result of endotoxin inhibitor action is the reduction of inflammation caused by endotoxins . By neutralizing endotoxins and blocking their interaction with immune cells, endotoxin inhibitors can mitigate the harmful effects of endotoxins, including high fever, vasodilatation, diarrhea, and foetal shock syndrome .

Action Environment

The action of endotoxin inhibitors can be influenced by various environmental factors. For instance, the presence of other substances can interfere with the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins . These interfering substances can cause changes in the molecular structure of endotoxin aggregates, leading to inaccurate or total inhibition of the assay . Therefore, it is crucial to control the environment in which endotoxin inhibitors are used to ensure their efficacy and stability .

Analyse Biochimique

Biochemical Properties

Endotoxin inhibitors interact with various biomolecules to exert their effects. The primary target of these inhibitors is the endotoxin molecule itself. They bind to the lipid A region of the LPS, which is responsible for the toxic effects of endotoxins . This binding interaction neutralizes the endotoxin, preventing it from triggering an inflammatory response . The exact nature of these interactions is complex and can vary depending on the specific structure of the endotoxin inhibitor .

Cellular Effects

Endotoxin inhibitors have profound effects on various types of cells, particularly immune cells like monocytes and macrophages . By neutralizing endotoxins, these inhibitors prevent the activation of these cells, thereby reducing the production of pro-inflammatory cytokines . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of endotoxin inhibitors involves binding interactions with endotoxins, specifically with the lipid A region of the LPS . This binding prevents the endotoxin from interacting with immune cells, thereby inhibiting the activation of these cells and the subsequent production of pro-inflammatory cytokines . In addition to this, endotoxin inhibitors may also influence gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of endotoxin inhibitors can change over time. For instance, studies have shown that the endotoxin neutralizing activity of these inhibitors can decrease over time, indicating a possible degradation of the inhibitor . Furthermore, long-term effects on cellular function have been observed, with endotoxin inhibitors potentially influencing cell signaling pathways and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of endotoxin inhibitors can vary with different dosages in animal models. Studies have shown that low doses of these inhibitors can effectively neutralize endotoxins and reduce inflammation . At high doses, endotoxin inhibitors may have toxic or adverse effects, potentially leading to conditions such as endotoxin shock .

Metabolic Pathways

Endotoxin inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, endotoxin inhibitors may influence the metabolism of lipids, given their interactions with the lipid A region of endotoxins .

Transport and Distribution

Endotoxin inhibitors are transported and distributed within cells and tissues through various mechanisms. They may interact with transporters or binding proteins, which can influence their localization or accumulation . For instance, endotoxin inhibitors may be transported into immune cells, where they can bind to endotoxins and prevent their interaction with these cells .

Subcellular Localization

The subcellular localization of endotoxin inhibitors can influence their activity or function. These inhibitors may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, studies have shown that endotoxin inhibitors can rapidly change their subcellular localization in response to endotoxin exposure, potentially influencing their ability to neutralize endotoxins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitors often involves complex organic synthesis techniques. One common approach is the modification of natural peptides to enhance their binding affinity to endotoxins. For instance, antimicrobial peptides can be chemically modified to improve their interaction with lipopolysaccharides .

Industrial Production Methods: Industrial production of endotoxin inhibitors typically involves recombinant DNA technology. This method allows for the mass production of peptides and proteins that can act as endotoxin inhibitors. The process includes the insertion of the gene encoding the desired peptide into a suitable expression system, followed by fermentation, purification, and formulation .

Analyse Des Réactions Chimiques

Types of Reactions: Endotoxin inhibitors primarily undergo binding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions include hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the lipid A component of lipopolysaccharides .

Common Reagents and Conditions: The synthesis and modification of endotoxin inhibitors often require reagents such as protecting groups, coupling agents, and solvents like dimethylformamide and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the inhibitors .

Major Products Formed: The major products formed from these reactions are modified peptides or proteins with enhanced endotoxin-binding capabilities. These products are then purified and tested for their efficacy in neutralizing endotoxins .

Applications De Recherche Scientifique

Endotoxin inhibitors have a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Polymyxin B: An antibiotic that binds to the lipid A component of lipopolysaccharides, neutralizing endotoxins.

Antimicrobial Peptides: Naturally occurring peptides that can be modified to enhance their endotoxin-binding capabilities.

Synthetic Peptides: Designed to mimic the structure and function of natural endotoxin inhibitors.

Uniqueness: Endotoxin inhibitors are unique in their ability to specifically target and neutralize endotoxins without affecting the viability of the bacteria. This specificity reduces the risk of antibiotic resistance and minimizes the impact on the host’s microbiota . Additionally, the use of recombinant DNA technology allows for the production of highly specific and potent inhibitors .

Activité Biologique

Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, play a significant role in various pathological conditions, particularly septic shock. The biological activity of endotoxin inhibitors is crucial for mitigating the adverse effects associated with endotoxemia. This article explores the mechanisms, case studies, and recent research findings related to endotoxin inhibitors, presenting a comprehensive overview of their biological activity.

Mechanisms of Endotoxin Action

Endotoxins exert their biological effects primarily through interaction with immune cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). These mediators are responsible for the systemic inflammatory response observed in sepsis and septic shock. The primary mechanism involves:

- Binding to Toll-like receptor 4 (TLR4) : LPS binds to TLR4 on immune cells, triggering a cascade of signaling pathways that result in inflammation and immune activation.

- Activation of the complement system : This leads to opsonization and clearance of pathogens but can also contribute to tissue damage during excessive inflammation.

Overview of Endotoxin Inhibitors

Endotoxin inhibitors are substances that can neutralize or inhibit the effects of endotoxins. They can be classified into several categories:

- Polymyxin B : A cationic peptide that binds to LPS, neutralizing its activity.

- Monoclonal antibodies : Target specific structures on LPS, preventing its interaction with immune receptors.

- Detoxified LPS : Used as an adjuvant in vaccines; it stimulates immune responses without triggering harmful effects.

Case Study 1: Low Endotoxin Recovery Phenomenon

A study by bioMérieux investigated the Low Endotoxin Recovery (LER) phenomenon, where certain drug formulations resulted in ineffective detection of endotoxins using traditional assays. The study revealed:

- Mitigation Strategies : The addition of surfactants or changes in pH improved endotoxin recovery rates.

- Biological Activity : Despite low recovery rates in assays, dissociated endotoxins remained immunologically active, indicating that traditional methods may underestimate endotoxin levels in clinical samples .

| Mitigation Strategy | Recovery Rate (%) |

|---|---|

| Surfactant A + B | 60 |

| pH Adjustment | 50 |

| Control (no treatment) | <50 |

Case Study 2: Heparin's Role in Endotoxin Detection

A preclinical study demonstrated that heparin could enhance the recovery of LPS from serum samples. The findings showed:

- Increased Recovery : An eightfold increase in LPS recovery was observed when using heparin-containing diluents compared to standard protocols.

- Endotoxin Neutralization Capacity : Serum samples displayed varying capacities to neutralize endotoxins, with implications for sepsis prognosis .

| Serum Dilution (%) | LPS Recovery (%) |

|---|---|

| 1% | 93 ± 24 |

| 5% | 48 ± 8 |

Research Insights on Biological Activity

Recent studies have provided insights into how endotoxin inhibitors function at a molecular level:

- Endotoxin Neutralization : In vitro studies indicated that certain plasma components can mask endotoxins, affecting their detection. However, masked endotoxins still trigger immune responses, highlighting the need for improved detection methods .

- Clinical Implications : Research suggests that while preclinical models show promise for endotoxin inhibition strategies, translating these findings into clinical practice remains challenging due to variability in human responses to endotoxin exposure .

Propriétés

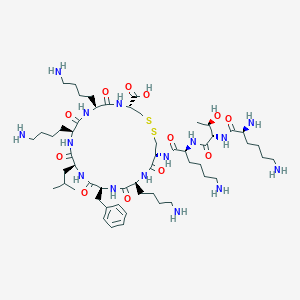

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJQAGFRHOLBKF-IYXJEWLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H97N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1224.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.